BBDDL2059

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

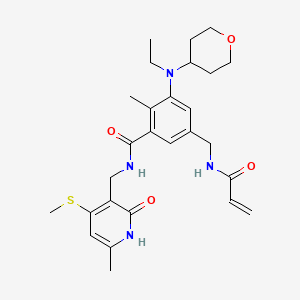

C27H36N4O4S |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide |

InChI |

InChI=1S/C27H36N4O4S/c1-6-25(32)28-15-19-13-21(18(4)23(14-19)31(7-2)20-8-10-35-11-9-20)26(33)29-16-22-24(36-5)12-17(3)30-27(22)34/h6,12-14,20H,1,7-11,15-16H2,2-5H3,(H,28,32)(H,29,33)(H,30,34) |

InChI Key |

BKTRXKQBQKZJJS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)SC)CNC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of BBDDL2059, a Covalent EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBDDL2059 is a novel, highly potent, and selective covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic potential of targeting EZH2 with covalent inhibitors. This document outlines the structure-based design strategy, detailed experimental protocols for its synthesis and key biological assays, and a summary of its pharmacological properties.

Introduction

The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of numerous malignancies, including various lymphomas and solid tumors, making it an attractive therapeutic target.[1] First-generation EZH2 inhibitors have shown clinical promise; however, they often face challenges such as high dosage requirements, competition with the natural cofactor S-adenosylmethionine (SAM), and the development of acquired resistance.[2]

This compound was developed as a next-generation EZH2 inhibitor designed to overcome these limitations. It acts as a covalent inhibitor, forming a permanent bond with a specific cysteine residue (Cys663) in the EZH2 active site.[3] This covalent mechanism of action leads to prolonged target engagement and a distinct pharmacological profile, including non-competitiveness with SAM.[2] This guide details the scientific journey of this compound, from its rational design to its preclinical evaluation.

Discovery and Design of this compound

The discovery of this compound was guided by a structure-based drug design approach, a common strategy in the development of targeted covalent inhibitors.[4][5][6] This process involves leveraging the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity, and in the case of covalent inhibitors, to position a reactive "warhead" to form a covalent bond with a nearby nucleophilic amino acid residue.

Synthesis of this compound

Note: A detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature. The following represents a generalized synthetic scheme based on the synthesis of similar covalent EZH2 inhibitors.

The synthesis of this compound likely involves a multi-step process culminating in the formation of the final molecule containing the reactive acrylamide warhead. A plausible, though not confirmed, synthetic route would involve the preparation of key intermediates followed by their coupling and final modification.

Biological Characterization

Quantitative Data Summary

The biological activity and pharmacokinetic properties of this compound have been evaluated in a series of preclinical studies. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | EZH2-Y641F | IC50 | 1.5 nM | [2][3] |

| Cell Growth Inhibition | KARPAS-422 (Lymphoma) | IC50 | 64 nM | [3] |

| Cell Growth Inhibition | Pfeiffer (Lymphoma) | IC50 | 22 nM | [3] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Route of Administration | Value | Reference |

| Half-life (T1/2) | Intravenous (3 mg/kg) | 0.28 h | [2][3] |

| Oral Bioavailability (F%) | Oral (10 mg/kg) | 0.05% | [2][3] |

Table 3: Selectivity Profile of a Representative Covalent EZH2 Inhibitor (SKLB-03176)

| Target | Inhibition (%) at 1 µM | Reference |

| EZH2 | >95% | [7] |

| SETD7 | <10% | [7] |

| G9a | <10% | [7] |

| SUV39H1 | <10% | [7] |

| PRMT1 | <10% | [7] |

| CARM1 | <10% | [7] |

Note: The selectivity data presented is for SKLB-03176, a structurally similar covalent EZH2 inhibitor, as a comprehensive selectivity panel for this compound is not publicly available. It is reported that this compound is highly selective.[3]

Experimental Protocols

This protocol is a generalized procedure based on standard methods for assessing EZH2 inhibition.

-

Reagents and Materials:

-

Recombinant human EZH2 complex (containing EED, SUZ12, RbAp48, and AEBP2).

-

S-adenosyl-L-[3H-methyl]-methionine ([3H]-SAM).

-

Histone H3 peptide (e.g., residues 1-21) or reconstituted nucleosomes as a substrate.

-

This compound or other test compounds dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Scintillation cocktail.

-

Filter plates (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates).

-

-

Procedure:

-

Prepare a reaction mixture containing the EZH2 enzyme complex and the histone H3 substrate in the assay buffer.

-

Add serial dilutions of this compound or control compounds to the reaction mixture.

-

Initiate the methyltransferase reaction by adding [3H]-SAM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a high concentration of unlabeled SAM or a denaturing agent).

-

Transfer the reaction mixture to the filter plate to capture the methylated substrate.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

This protocol is a generalized procedure for determining the anti-proliferative effects of this compound on lymphoma cell lines.

-

Reagents and Materials:

-

KARPAS-422 and Pfeiffer lymphoma cell lines.

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound or other test compounds dissolved in DMSO.

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the lymphoma cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to attach and resume growth for 24 hours.

-

Treat the cells with serial dilutions of this compound or control compounds. Include a DMSO-only control.

-

Incubate the plates for a specified period (e.g., 6 days, as reported for this compound).[3]

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percent inhibition of cell growth for each compound concentration relative to the DMSO control and determine the IC50 value.

-

This protocol outlines a general workflow for confirming the covalent binding of this compound to EZH2.

-

Reagents and Materials:

-

Recombinant EZH2 protein.

-

This compound.

-

Incubation buffer (e.g., PBS or Tris buffer).

-

Denaturing agents (e.g., urea, guanidinium chloride).

-

Reducing and alkylating agents (e.g., DTT and iodoacetamide).

-

Protease (e.g., trypsin).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

-

Procedure:

-

Incubate the recombinant EZH2 protein with an excess of this compound for a sufficient time to allow for covalent bond formation.

-

Remove the excess, unbound inhibitor by dialysis or size-exclusion chromatography.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein into smaller peptides using a protease like trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the EZH2 protein sequence, including a modification on cysteine residues corresponding to the mass of this compound.

-

Identify the specific peptide containing the Cys663 residue and confirm the mass shift corresponding to the covalent adduction of this compound.

-

This protocol is a generalized method to demonstrate the irreversible nature of this compound's inhibitory activity.

-

Reagents and Materials:

-

Pfeiffer or another sensitive cell line.

-

Cell culture medium.

-

This compound.

-

Lysis buffer.

-

Antibodies for Western blotting (e.g., anti-H3K27me3, anti-total H3).

-

-

Procedure:

-

Treat cells with a concentration of this compound known to cause significant inhibition of H3K27 methylation (e.g., 1 µM) for a defined period (e.g., 48-96 hours).[3]

-

For the "washout" group, remove the drug-containing medium, wash the cells multiple times with fresh, drug-free medium, and then add fresh, drug-free medium.

-

For the "continuous exposure" group, replace the medium with fresh medium containing the same concentration of this compound.

-

Harvest cell lysates at various time points after the washout (e.g., 0, 24, 48, 72, 96, 120 hours).[3]

-

Perform Western blotting to assess the levels of H3K27me3 and total H3.

-

Compare the recovery of H3K27me3 levels in the washout group to the continuous exposure and untreated control groups. A sustained suppression of H3K27me3 in the washout group indicates irreversible inhibition.

-

Signaling Pathways

EZH2 is a central regulator of gene expression and is involved in multiple signaling pathways that are critical for cancer cell proliferation, survival, and differentiation. By inhibiting EZH2, this compound can modulate these pathways.

Conclusion

This compound represents a significant advancement in the development of EZH2 inhibitors. Its covalent mechanism of action and non-competitiveness with SAM offer the potential for improved efficacy and a strategy to overcome resistance mechanisms associated with earlier-generation inhibitors. The data presented in this guide highlight its potent anti-proliferative activity in preclinical models of lymphoma. While its pharmacokinetic profile suggests challenges for oral administration, its high potency may allow for alternative delivery strategies. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its efficacy in a broader range of EZH2-dependent malignancies. This technical guide provides a foundational resource for scientists and clinicians working towards this goal.

References

- 1. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based design of targeted covalent inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Covalent inhibitors of EZH2: Design, synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Target Identification of BBDDL2059

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological target identification and mechanism of action for the compound BBDDL2059. It is intended to serve as a technical resource, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways.

Core Target Identification and Mechanism

This compound has been identified as a highly potent and selective covalent inhibitor of the Enhancer of Zeste Homologue 2 (EZH2) , a histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of target genes.[4][5][6] Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it an attractive therapeutic target.[3][5]

The mechanism of action for this compound is distinguished by its S-adenosylmethionine (SAM)-noncompetitive covalent inhibition .[3] This novel approach circumvents the limitations of first-generation EZH2 inhibitors that compete with the cofactor SAM.[3] this compound specifically targets the Cys663 residue of EZH2, forming a covalent bond that leads to sustained inhibition of its enzymatic activity.[2] This covalent binding has been confirmed through mass spectrometric analysis and washout experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity and cellular effects.

| Parameter | Value | Target/Cell Line | Notes |

| IC₅₀ | 1.5 nM | EZH2-Y641F | In vitro enzymatic assay.[1][2][3] |

| IC₅₀ | 64 nM | KARPAS-422 cells | Cell growth inhibition after 6 days.[1] |

| IC₅₀ | 22 nM | Pfeiffer cells | Cell growth inhibition after 6 days.[1] |

Table 1: Inhibitory Potency of this compound

| Methyltransferase | Inhibition at 10 µM |

| DNMT1 | No significant inhibition |

| PRMT1 | No significant inhibition |

| PRMT4 | No significant inhibition |

| PRMT5 | No significant inhibition |

| G9a | No significant inhibition |

| GLP | No significant inhibition |

| MLL1 | No significant inhibition |

| MLL4 | No significant inhibition |

Table 2: Selectivity Profile of this compound[2]

Key Experimental Protocols

This section provides detailed methodologies for experiments crucial to the identification and characterization of this compound's biological target.

Cell Growth Inhibition Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure the effect of a compound on cell proliferation.

Materials:

-

KARPAS-422 or Pfeiffer lymphoma cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0 to 65 nM.[1]

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 6 days.[1]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Confirmation of Covalent Binding by Mass Spectrometry

This protocol outlines the general steps to confirm the covalent adduction of this compound to its target protein, EZH2.

Materials:

-

Recombinant EZH2 protein

-

This compound

-

Incubation buffer (e.g., Tris-HCl, pH 7.5)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Incubate recombinant EZH2 with an excess of this compound in the incubation buffer for a specified time to allow for covalent bond formation. A control sample with EZH2 and vehicle (DMSO) should be run in parallel.

-

Remove the unbound this compound using a desalting column or dialysis.

-

Analyze the protein samples using an LC-MS system. The mass spectrometer should be set to detect the mass of the intact protein.

-

Compare the mass spectra of the this compound-treated EZH2 with the control EZH2. A mass increase in the treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

-

To identify the specific binding site (Cys663), the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by tandem mass spectrometry (MS/MS) analysis of the resulting peptides. The modified peptide will show a mass shift, and fragmentation analysis can pinpoint the exact modified amino acid.

Visualizations

Signaling Pathway of EZH2

The following diagram illustrates the central role of EZH2 in gene regulation and its interaction with other key signaling pathways implicated in cancer.

Caption: EZH2, as part of the PRC2 complex, mediates gene silencing.

Experimental Workflow for Target Identification

This diagram outlines the logical flow of experiments to identify and validate the biological target of a novel compound like this compound.

Caption: A streamlined workflow for identifying a drug's biological target.

Mechanism of Covalent Inhibition

This diagram illustrates the two-step process of covalent inhibition by this compound on EZH2.

Caption: The two-step mechanism of covalent inhibition of EZH2 by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. apexbt.com [apexbt.com]

- 5. mdpi.com [mdpi.com]

- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of BBDDL2059: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the in vitro characterization of the novel compound BBDDL2059. Due to the absence of publicly available data for a compound designated "this compound," this guide has been structured as a template. It outlines the essential experiments, data presentation formats, and conceptual frameworks required for a thorough in vitro evaluation. This framework can be populated with specific experimental results once they become available.

Data Presentation

A comprehensive in vitro characterization of a novel compound like this compound necessitates the systematic collection and clear presentation of quantitative data. The following tables are essential for summarizing the key pharmacological and biopharmaceutical properties of the compound.

Table 1: Receptor/Enzyme Binding Affinity

| Target | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Hill Slope |

| Target Receptor/Enzyme | This compound | Radioligand Binding | |||

| Control Compound |

Table 2: In Vitro Efficacy and Potency

| Cell Line | Assay Type | Parameter Measured | EC50 / IC50 (nM) | Emax (%) |

| Primary Target Cell Line | Functional Assay (e.g., cAMP, Ca2+ flux) | |||

| Secondary/Off-Target Cell Line |

Table 3: In Vitro ADME Properties

| Parameter | Assay System | Value | Units |

| Solubility | PBS, pH 7.4 | µM | |

| Permeability | Caco-2 / PAMPA | 10-6 cm/s | |

| Metabolic Stability | Human Liver Microsomes (HLM) | % remaining after 60 min | |

| Plasma Protein Binding | Human Plasma | % bound | |

| CYP450 Inhibition (IC50) | Recombinant CYP Isoforms | µM |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of a robust in vitro characterization. The following sections describe the methodologies for the key experiments cited in the data tables.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for its target receptor/enzyme.

Materials:

-

Cell membranes or purified protein expressing the target of interest.

-

Radiolabeled ligand specific for the target.

-

This compound and a known reference compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

A constant concentration of the radiolabeled ligand and cell membranes/protein are incubated in the assay buffer.

-

Increasing concentrations of this compound or the reference compound are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competitor.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Cellular Functional Assay (Example: cAMP Assay)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in a cell-based system.

Materials:

-

A cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293 cells).

-

Cell culture medium and supplements.

-

This compound and a reference agonist/antagonist.

-

A cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

A microplate reader compatible with the chosen assay technology.

Procedure:

-

Cells are seeded in a multi-well plate and cultured to the appropriate confluency.

-

The cell culture medium is removed, and cells are incubated with a stimulation buffer.

-

Cells are treated with a range of concentrations of this compound or the reference compound.

-

For antagonist mode, cells are co-incubated with a known agonist.

-

The stimulation is allowed to proceed for a defined time at 37°C.

-

The reaction is stopped, and the cells are lysed according to the assay kit manufacturer's instructions.

-

The intracellular cAMP levels are measured using the detection reagents provided in the kit and a microplate reader.

-

Dose-response curves are generated to determine the EC50 and Emax values.

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway of a Hypothetical GPCR Target

Caption: Hypothetical GPCR signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Screening

Caption: A typical workflow for in vitro compound screening.

An In-Depth Technical Guide to the Early In Vivo Studies of BBDDL2059

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBDDL2059 is a novel, highly potent, and selective covalent inhibitor of the enhancer of zeste homologue 2 (EZH2), a histone methyltransferase.[1] As a second-generation EZH2 inhibitor, this compound distinguishes itself by being noncompetitive with the cofactor S-adenosylmethionine (SAM), a characteristic that may offer advantages over first-generation inhibitors, which can be limited by high dosage requirements and competition with cellular SAM levels.[2][3] This technical guide provides a comprehensive overview of the early in vivo studies of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data Summary

The initial preclinical evaluation of this compound has provided key insights into its pharmacokinetic profile. The following tables summarize the available quantitative data from these early in vivo studies.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Administration (3 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Half-life (t½) | 0.28 hours | Not Reported |

| Oral Bioavailability (F%) | Not Applicable | 0.05% |

Data sourced from Medchemexpress.com.[1]

Experimental Protocols

A detailed understanding of the methodologies employed in the early in vivo assessment of this compound is critical for the interpretation of the resulting data and for the design of future studies.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Animal Model:

-

Species: Rat (specific strain not detailed in the available literature).

-

Health Status: Healthy, adult rats.

Dosing:

-

Intravenous (IV): A single dose of 3 mg/kg was administered. The vehicle for administration is not specified in the available literature.

-

Oral (PO): A single dose of 10 mg/kg was administered by gavage. The vehicle for administration is not specified in the available literature.

Sampling and Analysis:

-

Blood samples were collected at various time points post-administration.

-

The concentration of this compound in plasma samples was determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method has not been detailed in the public domain.

Pharmacokinetic Parameter Calculation:

-

Standard non-compartmental analysis was used to calculate key pharmacokinetic parameters, including half-life (t½) and oral bioavailability (F%).

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental design related to this compound, the following diagrams have been generated using the DOT language.

EZH2 Signaling Pathway

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes.

Caption: EZH2-mediated gene silencing pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following workflow diagram illustrates the key steps in the early in vivo pharmacokinetic evaluation of this compound.

Caption: Workflow for the in vivo pharmacokinetic assessment of this compound in rats.

Conclusion

The early in vivo data for this compound, although limited, provide a foundational understanding of its pharmacokinetic properties. The low oral bioavailability suggests that formulation strategies may be crucial for its future development as an oral therapeutic. As a potent and selective covalent inhibitor of EZH2 with a distinct SAM-noncompetitive mechanism, this compound holds promise as a next-generation epigenetic modifier for oncology applications. Further in vivo studies, including efficacy assessments in relevant cancer xenograft models and comprehensive toxicology evaluations, will be critical in determining the full therapeutic potential of this compound.

References

An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of a Novel Compound

Disclaimer: Information regarding a compound specifically named "BBDDL2059" is not available in the public domain. The following guide is a representative document illustrating the expected content and format for a preclinical safety and toxicity profile of a hypothetical novel therapeutic agent, hereafter referred to as "Compound X." The data and experimental details provided are illustrative and based on established methodologies in toxicology.

This technical guide provides a comprehensive overview of the non-clinical safety and toxicity profile of Compound X. The studies outlined herein were conducted to characterize potential adverse effects, establish a safe starting dose for first-in-human studies, and identify potential target organs for toxicity monitoring. All studies are designed to be compliant with Good Laboratory Practice (GLP) standards.

Executive Summary

Compound X has undergone a battery of in vitro and in vivo toxicology studies to assess its safety profile. The primary objective of this preclinical safety evaluation is to identify a safe initial dose and dose escalation scheme for clinical trials, define potential target organs for toxicity, and determine if any observed toxicity is reversible.[1] This document summarizes the findings from acute, sub-chronic, and genotoxicity studies, as well as safety pharmacology assessments.

Acute Toxicity

Acute toxicity studies are designed to determine the potential toxicity of a substance after a single dose or multiple doses given within 24 hours. These studies are crucial for identifying the No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50).

Quantitative Data Summary

| Study Type | Species | Route of Administration | LD50 (mg/kg) | NOAEL (mg/kg) | Key Observations |

| Single-Dose Acute | Rat | Oral (p.o.) | > 2000 | 500 | Sedation and lethargy at doses > 1000 mg/kg. |

| Single-Dose Acute | Mouse | Intravenous (i.v.) | 150 | 25 | Vasodilation and central nervous system depression.[2] |

Experimental Protocol: Single-Dose Acute Oral Toxicity (Up-and-Down Procedure)

-

Test System: Sprague-Dawley rats (8-10 weeks old), 5 males and 5 females.

-

Dosing: A single oral gavage dose of Compound X was administered. The starting dose was 175 mg/kg. Subsequent doses were adjusted up or down by a factor of 3.2 based on the outcome of the previous animal.

-

Observation Period: Animals were observed for 14 days for clinical signs of toxicity, morbidity, and mortality. Body weights were recorded on days 0, 7, and 14.

-

Pathology: At the end of the observation period, all animals were subjected to a gross necropsy.

Sub-chronic Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance after prolonged exposure. These studies provide information on target organ toxicity and help to establish a safe dose for repeated administration in humans.

Quantitative Data Summary

| Study Duration | Species | Route of Administration | NOAEL (mg/kg/day) | Target Organs | Reversibility |

| 28-Day | Rat | Oral (p.o.) | 100 | Liver, Kidney | Effects were reversible after a 14-day recovery period. |

| 28-Day | Dog | Oral (p.o.) | 50 | GI Tract | Mild gastrointestinal irritation observed. |

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats

-

Test System: Wistar rats (6-8 weeks old), 10 males and 10 females per group.

-

Dose Groups: Vehicle control, 50, 100, and 200 mg/kg/day of Compound X.

-

Dosing: Daily oral gavage for 28 consecutive days.

-

In-life Assessments: Clinical observations, body weight, food consumption, ophthalmology, and functional observational battery (FOB).

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis were performed at the end of the treatment period.[3]

-

Histopathology: Comprehensive microscopic examination of all major organs and tissues.[3]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.

Quantitative Data Summary

| Assay Type | Test System | Concentration Range | Result |

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium & E. coli | 1 - 5000 µ g/plate | Negative |

| In vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 10 - 1000 µg/mL | Negative |

| In vivo Micronucleus | Mouse Bone Marrow | 50 - 200 mg/kg | Negative |

Experimental Protocol: In Vitro Chromosomal Aberration Test

-

Cell Line: Human peripheral blood lymphocytes.

-

Treatment: Cells were exposed to Compound X at various concentrations for 4 hours with and without metabolic activation (S9 mix) and for 24 hours without S9 mix.

-

Metaphase Analysis: Colcemid was added to arrest cells in metaphase. Cells were then harvested, fixed, and stained with Giemsa.

-

Scoring: At least 200 metaphase spreads per concentration were analyzed for structural and numerical chromosomal aberrations.

Safety Pharmacology

Safety pharmacology studies are conducted to evaluate the potential adverse effects of a compound on vital physiological functions.

Core Battery Assessments

-

Central Nervous System (CNS): A functional observational battery (FOB) and Irwin test in rats showed no adverse CNS effects at doses up to 200 mg/kg.

-

Cardiovascular System: In vitro hERG assay showed an IC50 of > 30 µM. In vivo cardiovascular assessment in conscious telemetered dogs indicated no significant effects on blood pressure, heart rate, or ECG parameters at doses up to 50 mg/kg.[3]

-

Respiratory System: Whole-body plethysmography in rats showed no adverse effects on respiratory rate or tidal volume at doses up to 200 mg/kg.

Visualizations

Experimental Workflow

References

BBDDL2059: A Technical Literature Review of a Novel Covalent EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of BBDDL2059, a next-generation, S-adenosylmethionine (SAM)-noncompetitive covalent inhibitor of the Enhancer of Zeste Homologue 2 (EZH2). This document summarizes key quantitative data, details the experimental protocols used in its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Compound Summary

This compound is a small molecule drug that targets EZH2, a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][3] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various cancers, particularly B-cell lymphomas originating from the germinal center, such as Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[2][3][4][5]

Unlike first-generation EZH2 inhibitors that compete with the cofactor SAM, this compound is a SAM-noncompetitive covalent inhibitor.[1][6][7] This mechanism of action offers the potential to overcome limitations of earlier inhibitors, such as high dosage requirements and competition with high intracellular SAM concentrations.[1][6][7] this compound forms a covalent bond with a cysteine residue within the SET domain of EZH2, leading to its irreversible inhibition.[8]

Quantitative Data

The following tables summarize the reported in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Enzymatic and Cell Growth Inhibition

| Assay Type | Target/Cell Line | IC50 | Reference |

| Enzymatic Assay | EZH2 (Y641F mutant) | 1.5 nM | [9] |

| Cell Growth Inhibition | KARPAS-422 (Lymphoma) | 64 nM | [9] |

| Cell Growth Inhibition | Pfeiffer (Lymphoma) | 22 nM | [9] |

Table 2: In Vivo Pharmacokinetics in Rats

| Route of Administration | Dose | Parameter | Value | Reference |

| Intravenous (i.v.) | 3 mg/kg | Half-life (t1/2) | 0.28 h | [9] |

| Oral (p.o.) | 10 mg/kg | Oral Bioavailability (F%) | 0.05% | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the literature on this compound. Please note: As the full text of the primary research article was not available, these protocols are based on established, standard laboratory procedures for these types of analyses and may not reflect the exact, nuanced methods used in the original studies.

EZH2 Enzymatic Assay

This assay is designed to measure the ability of this compound to inhibit the methyltransferase activity of EZH2. A common method involves a radiometric or fluorescence-based detection of histone methylation.

Materials:

-

Recombinant human EZH2 enzyme complex (containing EED, SUZ12, RbAp48/46, and AEBP2)

-

Histone H3 peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (for radiometric assay) or unlabeled SAM and a specific antibody for H3K27me3 (for fluorescence/luminescence-based assays)

-

This compound at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)

-

Scintillation fluid and counter (for radiometric assay) or appropriate plate reader (for other assays)

Procedure:

-

Prepare a reaction mixture containing the EZH2 enzyme complex, histone H3 substrate, and assay buffer.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the enzymatic reaction by adding S-adenosyl-L-[methyl-³H]-methionine (or unlabeled SAM).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

For radiometric assays, transfer the reaction mixture to a filter plate to capture the radiolabeled histone peptide. Wash the plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

For non-radiometric assays, detect the level of H3K27me3 using a specific primary antibody and a labeled secondary antibody.

-

Calculate the percent inhibition at each concentration of this compound relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Growth Inhibition Assay

This assay assesses the cytotoxic or cytostatic effect of this compound on cancer cell lines.

Materials:

-

Lymphoma cell lines (e.g., KARPAS-422, Pfeiffer)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics)

-

This compound at various concentrations

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed the lymphoma cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 6 days).[9]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of H3K27me3

This technique is used to measure the intracellular levels of the H3K27me3 mark, providing a direct readout of EZH2 inhibition within cells.

Materials:

-

Lymphoma cells treated with this compound or vehicle

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in H3K27me3 levels.

Mass Spectrometry for Covalent Binding Confirmation

Mass spectrometry is used to confirm the covalent binding of this compound to EZH2 by detecting the mass shift of the protein-inhibitor adduct.

Materials:

-

Recombinant EZH2 protein

-

This compound

-

Incubation buffer

-

Mass spectrometer (e.g., LC-ESI-MS)

Procedure:

-

Incubate the recombinant EZH2 protein with an excess of this compound.

-

Remove the unbound inhibitor by size-exclusion chromatography or dialysis.

-

Analyze the intact protein-inhibitor complex by mass spectrometry.

-

Compare the mass of the this compound-treated EZH2 with that of the untreated protein. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.

Washout Experiment

This experiment is performed to demonstrate the irreversible nature of this compound's inhibitory activity.

Procedure:

-

Treat cells with a high concentration of this compound for a defined period (e.g., 4 hours).

-

Wash the cells extensively with fresh, drug-free medium to remove all non-covalently bound inhibitor.

-

Re-plate the cells in fresh medium and culture for various time points.

-

At each time point, harvest the cells and analyze the levels of H3K27me3 by Western blot.

-

A sustained reduction in H3K27me3 levels after washout indicates irreversible inhibition.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of EZH2 in the epigenetic regulation of gene expression in germinal center B-cells and how this compound intervenes in this pathway.

Caption: EZH2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical characterization of this compound.

Caption: Preclinical experimental workflow for the characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. JCI - Germinal center dysregulation by histone methyltransferase EZH2 promotes lymphomagenesis [jci.org]

- 3. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ashpublications.org [ashpublications.org]

- 8. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]

- 9. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on BBDDL2059: A Covalent Inhibitor of EZH2

Introduction

BBDDL2059 is an investigational small molecule drug identified as a highly potent and selective covalent inhibitor of the Enhancer of Zeste Homologue 2 (EZH2).[1] EZH2 is a histone-lysine N-methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). Its role in epigenetic regulation and its frequent dysregulation in various cancers have made it a significant target for therapeutic intervention. This compound represents a new generation of EZH2 inhibitors designed to overcome limitations of earlier non-covalent inhibitors, such as competition with the cofactor S-adenosylmethionine (SAM) and acquired drug resistance.[1]

Mechanism of Action

This compound functions as a SAM-noncompetitive covalent inhibitor of EZH2.[1] This mechanism allows it to inhibit the enzymatic activity of EZH2 without competing with the natural cofactor, SAM, which is present at high intracellular concentrations.[1] The covalent binding to EZH2 leads to an irreversible inhibition of its methyltransferase activity. This has been confirmed through mass spectrometric analysis and washout experiments.[1]

The inhibition of EZH2 by this compound leads to a decrease in the methylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark that leads to transcriptional repression of target genes. The reduction of this repressive mark is expected to restore the expression of tumor suppressor genes that are silenced in cancer cells.

Quantitative Data

This compound has demonstrated potent activity in both enzymatic and cellular assays. It inhibits the enzymatic activity of EZH2 at sub-nanomolar concentrations and shows low nanomolar potencies in cell growth inhibition.[1]

| Parameter | Value | Description |

| EZH2 Enzymatic Inhibition | Sub-nanomolar | Concentration of this compound required to inhibit the enzymatic activity of EZH2 by 50% in biochemical assays. |

| Cell Growth Inhibition | Low nanomolar | Concentration of this compound required to inhibit the growth of cancer cell lines by 50%. |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound would typically include the following methodologies.

EZH2 Inhibition Assay (Biochemical)

A common method to determine the enzymatic inhibition of EZH2 is a radiometric or fluorescence-based assay.

-

Reaction Setup: The reaction mixture would contain recombinant EZH2 complex, a histone H3 substrate, the cofactor S-adenosylmethionine (SAM, which may be radiolabeled), and varying concentrations of this compound.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the methylation of the histone substrate.

-

Detection: If using a radiolabeled SAM, the methylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the methylated histone is used, and the signal is detected using a fluorometer.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Growth Inhibition Assay

The effect of this compound on the proliferation of cancer cell lines is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

-

Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a period of time (e.g., 72 hours).

-

Viability Measurement: A reagent (e.g., MTT or CellTiter-Glo) is added to each well, which is converted into a detectable signal by metabolically active cells.

-

Data Analysis: The signal is measured using a plate reader, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is determined by plotting cell viability against the drug concentration.

Mass Spectrometry for Covalent Binding

To confirm the covalent binding of this compound to EZH2, intact protein mass spectrometry can be used.

-

Incubation: Recombinant EZH2 protein is incubated with this compound.

-

Sample Preparation: The protein-inhibitor complex is desalted and prepared for mass spectrometry analysis.

-

Mass Analysis: The mass of the intact EZH2 protein and the EZH2-BBDDL2059 complex is determined using a high-resolution mass spectrometer.

-

Data Interpretation: An increase in the mass of the EZH2 protein corresponding to the molecular weight of this compound confirms covalent binding.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound covalently inhibits EZH2, leading to reduced H3K27 methylation.

Caption: Workflow for determining the cell growth inhibitory effects of this compound.

References

Methodological & Application

BBDDL2059: Application Notes and Protocols for a Covalent EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the characterization of BBDDL2059, a potent and selective covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The following sections detail the methodologies for assessing its enzymatic and cellular activity, confirming its covalent binding mechanism, and understanding its impact on downstream signaling pathways.

Quantitative Data Summary

This compound demonstrates potent activity against both the EZH2 enzyme and EZH2-dependent cancer cell lines. The key quantitative metrics for its inhibitory activity are summarized below.

| Parameter | Value | Cell Line/Enzyme | Reference |

| Enzymatic IC₅₀ | 1.5 nM | EZH2-Y641F mutant | [1][2] |

| Cell Growth Inhibition IC₅₀ | 22 nM | Pfeiffer (Lymphoma) | [1][2] |

| Cell Growth Inhibition IC₅₀ | 64 nM | KARPAS-422 (Lymphoma) | [1][2] |

EZH2 Signaling Pathway and this compound Mechanism of Action

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification leads to chromatin compaction and transcriptional repression of target genes. The expression of EZH2 is regulated by the pRB-E2F pathway, a critical controller of the cell cycle.[3][4][5] In many cancers, including certain lymphomas, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and promoting cell proliferation.

This compound is a novel, S-adenosylmethionine (SAM)-noncompetitive covalent inhibitor of EZH2. It forms an irreversible covalent bond with the cysteine 663 (Cys663) residue within the SET domain of EZH2, leading to the inactivation of its methyltransferase activity.[2] This covalent inhibition results in a sustained reduction of H3K27me3 levels, leading to the derepression of tumor suppressor genes and subsequent inhibition of cancer cell growth.

Experimental Protocols

The following are detailed protocols for the characterization of this compound.

EZH2 Enzymatic Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound against the EZH2 enzyme. A chemiluminescent assay is recommended for its high sensitivity and compatibility with high-throughput screening.[6][7]

Materials:

-

Recombinant human EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Histone H3 peptide substrate (e.g., biotinylated H3K27)

-

S-adenosylmethionine (SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)

-

Anti-H3K27me3 antibody (primary antibody)

-

HRP-labeled secondary antibody

-

Chemiluminescent substrate

-

White, opaque 96-well or 384-well plates

-

Plate reader with chemiluminescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., 0.1 nM to 1 µM).

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).

-

Add the EZH2 enzyme complex to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM to each well.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction by adding the primary antibody against H3K27me3.

-

Incubate for 1 hour at room temperature.

-

Add the HRP-labeled secondary antibody and incubate for 30 minutes at room temperature.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Growth Inhibition Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of lymphoma cell lines, such as Pfeiffer and KARPAS-422. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Materials:

-

Pfeiffer or KARPAS-422 lymphoma cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Prepare a serial dilution of this compound in complete culture medium (e.g., 1 nM to 1 µM).

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for 6 days.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cellular Washout Assay

This assay confirms the covalent and irreversible nature of this compound's inhibition in a cellular context by assessing the recovery of EZH2 activity after the removal of the compound.[10]

Materials:

-

Pfeiffer or KARPAS-422 lymphoma cell lines

-

Complete cell culture medium

-

This compound

-

Wash buffer (e.g., sterile PBS or serum-free medium)

-

Reagents for Western blotting (lysis buffer, antibodies against H3K27me3 and total Histone H3)

Procedure:

-

Treat cells with a high concentration of this compound (e.g., 1 µM) for a defined period (e.g., 4 hours).

-

Washout Group: Remove the medium containing this compound, wash the cells three times with warm wash buffer, and then add fresh, compound-free complete medium.

-

Continuous Treatment Group: Maintain a set of cells in the medium containing this compound.

-

Control Group: Maintain a set of cells in vehicle control medium.

-

At various time points after the washout (e.g., 24, 48, 72, 96, and 120 hours), harvest the cells from all groups.

-

Lyse the cells and perform Western blotting to assess the levels of H3K27me3. Use total Histone H3 as a loading control.

-

A sustained reduction in H3K27me3 levels in the washout group compared to the control group indicates irreversible inhibition.

Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This protocol is used to directly observe the covalent modification of the EZH2 protein by this compound.[11]

Materials:

-

Recombinant human EZH2 protein

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Quenching solution (e.g., formic acid)

-

Liquid chromatography-mass spectrometry (LC-MS) system with a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

-

Incubate the EZH2 protein with an excess of this compound in the reaction buffer for a specified time (e.g., 1-2 hours) at room temperature.

-

Prepare a control sample of EZH2 protein with vehicle (DMSO).

-

Quench the reaction by adding formic acid to a final concentration of 0.1%.

-

Analyze the samples by LC-MS. The LC step is used to desalt the protein before it enters the mass spectrometer.

-

Acquire the mass spectra of the intact protein.

-

Deconvolute the mass spectra to determine the molecular weight of the protein.

-

A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

Experimental Workflow Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) EZH2 is downstream of the pRB‐E2F pathway, essential for proliferation and amplified in cancer (2003) | Adrian P. Bracken | 1249 Citations [scispace.com]

- 6. westbioscience.com [westbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BBDDL2059 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBDDL2059 is a potent and selective covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it an attractive therapeutic target. This compound covalently binds to EZH2, leading to irreversible inhibition of its methyltransferase activity. Notably, it is noncompetitive with the cofactor S-adenosylmethionine (SAM).[1] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments.

Data Presentation

The inhibitory activity of this compound has been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell growth inhibition.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| KARPAS-422 | Lymphoma | 64 | 6 days | [1][2] |

| Pfeiffer | Lymphoma | 22 | 6 days | [2] |

Signaling Pathway

This compound targets the EZH2 enzyme, a central component of the PRC2 complex, which is involved in the regulation of gene expression through the methylation of histone H3 on lysine 27.

Caption: EZH2 signaling pathway and its inhibition by this compound.

Experimental Protocols

A. Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C can aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][4]

B. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plate for the desired treatment duration (e.g., 6 days for KARPAS-422 and Pfeiffer cells).[1][2]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

C. Western Blot for H3K27me3 Reduction

This protocol outlines the steps to assess the effect of this compound on the levels of H3K27me3.

Materials:

-

Cancer cell lines

-

6-well or 10 cm cell culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Experimental Workflow:

Caption: Workflow for Western Blot analysis of H3K27me3 levels.

Procedure:

-

Seed cells in 6-well plates or 10 cm dishes and allow them to adhere.

-

Treat cells with the desired concentrations of this compound for a specified duration (e.g., 48-96 hours) to observe a significant reduction in H3K27me3 levels.[1][2]

-

Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Restoration of H3k27me3 Modification Epigenetically Silences Cry1 Expression and Sensitizes Leptin Signaling to Reduce Obesity‐Related Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for BBDDL2059 in Animal Models

Disclaimer: As of December 2025, detailed preclinical data, including specific dosages, administration routes, and experimental protocols for BBDDL2059 in animal models, are not publicly available in the reviewed scientific literature. The following application notes and protocols are therefore based on established methodologies for similar EZH2 inhibitors and general principles of preclinical drug development. These should be regarded as a starting point for study design and must be optimized for the specific animal model and research question.

Introduction

This compound is a potent and selective covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). Notably, this compound acts in a manner that is noncompetitive with the cofactor S-adenosylmethionine (SAM). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. These application notes provide a framework for researchers and drug development professionals to design and execute preclinical in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Signaling Pathway of EZH2 Inhibition

The following diagram illustrates the general mechanism of action for an EZH2 inhibitor like this compound.

Caption: General signaling pathway of EZH2 inhibition by this compound.

Quantitative Data Summary (Hypothetical)

Since no specific data for this compound is available, the following table provides a template for summarizing key in vivo parameters based on typical data generated for novel EZH2 inhibitors. Researchers should populate this table with their own experimental data.

| Parameter | Animal Model | Tumor Model | Dosage Range (mg/kg) | Dosing Schedule | Administration Route | Key Findings |

| Efficacy | Nude Mice | Lymphoma Xenograft | 10 - 100 | Daily | Oral (p.o.) | Tumor growth inhibition, increased survival |

| C57BL/6 Mice | Syngeneic Melanoma | 25 - 75 | Twice Daily | Intraperitoneal (i.p.) | Reduced tumor volume, enhanced immune response | |

| Pharmacokinetics | Sprague-Dawley Rats | N/A | 10 (i.v.), 50 (p.o.) | Single Dose | IV, Oral | Bioavailability, half-life, Cmax, AUC |

| Pharmacodynamics | Nude Mice | Lymphoma Xenograft | 50 | Single Dose | Oral (p.o.) | Reduction of H3K27me3 in tumor tissue |

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Workflow Diagram:

Caption: Workflow for an in vivo efficacy study using a xenograft model.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or nude mice), typically 6-8 weeks old.

-

Cell Line: Select a cancer cell line with known EZH2 dependency or mutation (e.g., a diffuse large B-cell lymphoma cell line).

-

Tumor Inoculation: Subcutaneously inject approximately 5-10 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize animals into treatment and control groups.

-

Formulation and Administration:

-

Prepare a formulation of this compound suitable for the chosen administration route (e.g., suspended in 0.5% methylcellulose for oral gavage).

-

Administer this compound at various dose levels (e.g., 25, 50, 100 mg/kg) according to the planned schedule (e.g., once or twice daily).

-

The control group should receive the vehicle only.

-

-

Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor animal health and note any signs of toxicity.

-

-

Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

-

Analysis:

-

Collect tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3 levels).

-

Analyze tumor growth inhibition and statistical significance between groups.

-

Pharmacokinetic (PK) Study in Rodents

This protocol provides a general method for determining the pharmacokinetic profile of this compound in rats or mice.

Methodology:

-

Animal Model: Use healthy adult rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).

-

Dosing Groups:

-

Intravenous (IV) Group: To determine clearance and volume of distribution.

-

Oral (PO) or other extravascular route Group: To determine bioavailability.

-

-

Dose Administration:

-

Administer a single bolus IV dose (e.g., 5-10 mg/kg) via the tail vein.

-

Administer a single oral dose (e.g., 25-50 mg/kg) by gavage.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

-

-

Data Analysis:

-

Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (%F)

-

-

Pharmacodynamic (PD) Biomarker Analysis

This protocol describes how to assess the in vivo target engagement of this compound by measuring the levels of H3K27me3.

Methodology:

-

Study Design: Use tumor-bearing mice from an efficacy study or a separate satellite group.

-

Dosing: Administer a single or multiple doses of this compound.

-

Tissue Collection:

-

Euthanize animals at various time points after the last dose.

-

Collect tumor tissue and, if desired, peripheral blood mononuclear cells (PBMCs) or other relevant tissues.

-

Snap-freeze tissues in liquid nitrogen or prepare for immediate processing.

-

-

Histone Extraction:

-

Extract histones from the collected tissues using a validated protocol.

-

-

Western Blot Analysis:

-

Separate histone extracts by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

-

Quantification:

-

Perform densitometry to quantify the intensity of the H3K27me3 and total H3 bands.

-

Normalize the H3K27me3 signal to the total H3 signal to determine the relative change in methylation.

-

Conclusion

The provided application notes and protocols offer a foundational guide for the preclinical evaluation of this compound in animal models. It is imperative for researchers to conduct initial dose-range finding and toxicity studies to establish safe and effective dose levels for this specific compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. As more data on this compound becomes available, these protocols should be updated to reflect compound-specific parameters.

BBDDL2059: Application Notes and Protocols for a Novel Covalent EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBDDL2059 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. As a covalent inhibitor, this compound forms a stable bond with its target, offering prolonged inhibition. Notably, it functions in a manner that is noncompetitive with the cofactor S-adenosylmethionine (SAM), presenting a distinct advantage over first-generation EZH2 inhibitors. These characteristics make this compound a valuable tool for investigating the role of EZH2 in various biological processes, including cancer pathogenesis, and for the development of novel therapeutic strategies.

This document provides detailed guidelines for the preparation, storage, and experimental use of this compound.

Chemical Properties and Data Presentation

A summary of the key chemical and biological properties of this compound is provided below for easy reference.

| Property | Value |

| Molecular Formula | C₄₁H₅₇N₅O₄ |

| Molecular Weight | 683.9 g/mol |

| Mechanism of Action | Covalent Inhibitor of EZH2 (noncompetitive with SAM) |

| Target | EZH2 |

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line / Enzyme | IC₅₀ Value |

| Enzymatic Inhibition | EZH2-Y641F | 1.5 nM |

| Cell Growth Inhibition | KARPAS-422 (Lymphoma) | 64 nM |

| Cell Growth Inhibition | Pfeiffer (Lymphoma) | 22 nM |

Table 2: In Vivo Pharmacokinetic Data of this compound in Rats

| Parameter | Value |

| Half-life (t½) | 0.28 hours |

| Oral Bioavailability | 0.05% |

Solution Preparation and Storage

Materials Required:

-